molecular formula C16H21N3O B2666680 N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide CAS No. 2361639-39-4

N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide

Cat. No. B2666680
CAS RN: 2361639-39-4
M. Wt: 271.364
InChI Key: LXTAOOGQYAHCGU-UHFFFAOYSA-N
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Description

N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide, also known as JNJ-1661010, is a novel compound that has been synthesized and studied for its potential use in the field of neuroscience. This compound has been found to have a unique mechanism of action and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin, which leads to increased levels of these neurotransmitters in the brain. This compound also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and physiological effects:
N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide has been shown to have several biochemical and physiological effects, including increased levels of dopamine, norepinephrine, and serotonin in the brain. This compound has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide has been shown to have no significant effect on locomotor activity, suggesting that it does not cause sedation or motor impairment.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide is its unique mechanism of action, which makes it a promising candidate for the treatment of various neurological disorders. This compound has also been found to have good pharmacokinetic properties, including high oral bioavailability and good brain penetration. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.

Future Directions

There are several future directions for the study of N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide, including further optimization of its pharmacokinetic properties, the development of more potent analogs, and the evaluation of its efficacy in clinical trials. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Overall, N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide represents a promising new compound for the treatment of various neurological disorders, and further research in this area is warranted.

Synthesis Methods

The synthesis of N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide involves several steps, including the reaction of 4-bromoaniline with ethyl acrylate to form an intermediate compound, which is then reacted with 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]pyrazine to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide has been extensively studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and addiction. This compound has been found to have a unique mechanism of action, which involves the modulation of several neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin, which are all important neurotransmitters involved in mood regulation.

properties

IUPAC Name

N-[4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-16(20)17-13-5-7-14(8-6-13)19-11-10-18-9-3-4-15(18)12-19/h2,5-8,15H,1,3-4,9-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTAOOGQYAHCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N2CCN3CCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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